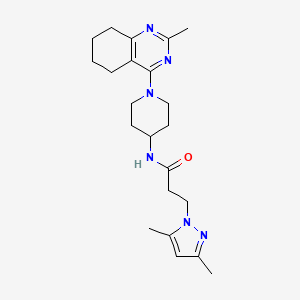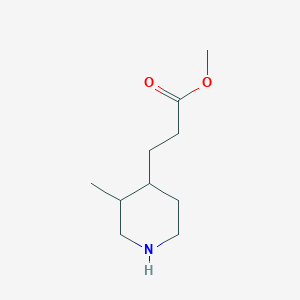
Methyl 3-(3-methylpiperidin-4-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3-methylpiperidin-4-yl)propanoate, also known as MMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. MMPP is a colorless liquid that belongs to the class of piperidine derivatives and is widely used as a building block for the synthesis of various compounds.
作用机制
The mechanism of action of Methyl 3-(3-methylpiperidin-4-yl)propanoate and its derivatives is still under investigation. However, it is believed that this compound derivatives exert their biological activity by interacting with specific molecular targets, such as enzymes and receptors, in the body. For example, this compound derivatives have been shown to inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, such as nucleic acids and proteins.
Biochemical and physiological effects:
This compound and its derivatives have been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting the normal functioning of cellular metabolism. This compound derivatives have also been shown to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
Methyl 3-(3-methylpiperidin-4-yl)propanoate and its derivatives have several advantages and limitations for use in laboratory experiments. One advantage is its high purity and stability, which makes it a reliable building block for the synthesis of various compounds. However, this compound derivatives can be challenging to synthesize, and their biological activity can be affected by various factors, such as solvent polarity and pH.
未来方向
The potential applications of Methyl 3-(3-methylpiperidin-4-yl)propanoate and its derivatives in various fields of science are vast, and future research is needed to fully explore their potential. Some future directions include investigating the molecular targets of this compound derivatives and elucidating their mechanism of action. Additionally, the synthesis of new this compound derivatives with enhanced biological activity and reduced toxicity is an exciting avenue for future research. Finally, the development of new methods for the synthesis of this compound derivatives and their analogs is an essential area for future research.
合成方法
Methyl 3-(3-methylpiperidin-4-yl)propanoate can be synthesized through different methods, including the reaction of 3-methylpiperidine with methyl acrylate in the presence of a Lewis acid catalyst, such as zinc chloride, or by the reaction of 3-methylpiperidine with methyl propiolate in the presence of a palladium catalyst. The latter method is more efficient and yields higher purity this compound.
科学研究应用
Methyl 3-(3-methylpiperidin-4-yl)propanoate has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been used as a key building block for the synthesis of various bioactive compounds, including antimalarial, antitumor, and anti-inflammatory agents. This compound derivatives have also been shown to possess significant antibacterial and antifungal activity.
属性
IUPAC Name |
methyl 3-(3-methylpiperidin-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-7-11-6-5-9(8)3-4-10(12)13-2/h8-9,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIANAGWMNQJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

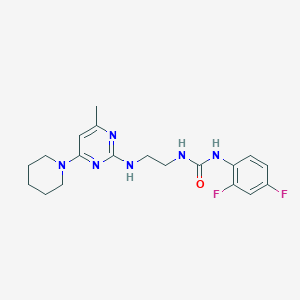
![3-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde](/img/structure/B2787045.png)
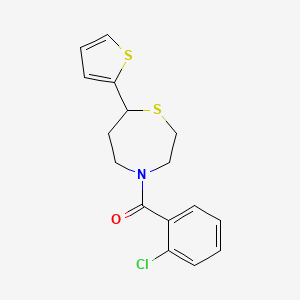
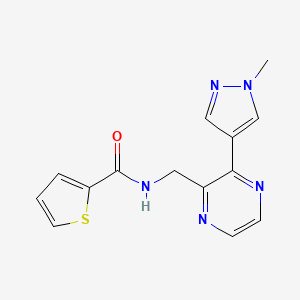
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2787050.png)
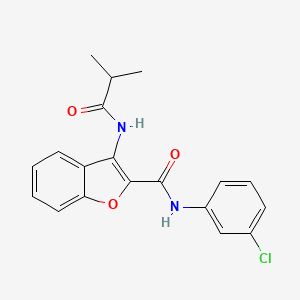
![5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]pyridine-3-carboxamide](/img/structure/B2787053.png)
![N-allyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2787054.png)
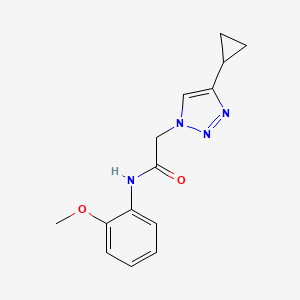
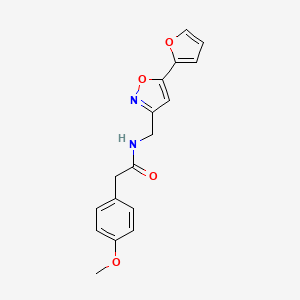
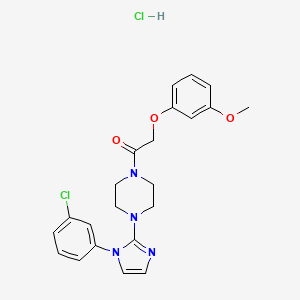
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2787065.png)
